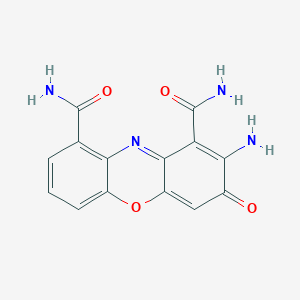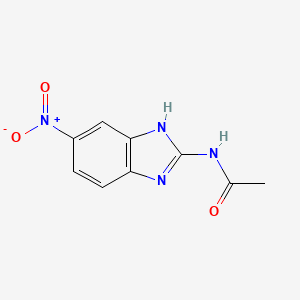
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- is a chemical compound with the molecular formula C_8H_22Sn_2. It is a derivative of stannane, which is an inorganic compound containing tin and hydrogen. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- typically involves the reaction of tin-based precursors with organic compounds. One common method is the reaction of tin tetrachloride (SnCl_4) with lithium aluminum hydride (LiAlH_4) to produce stannane derivatives . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H_2O_2) for oxidation, reducing agents like sodium borohydride (NaBH_4) for reduction, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted stannane derivatives. These products have various applications in different fields .
Applications De Recherche Scientifique
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other tin-based compounds.
Mécanisme D'action
The mechanism of action of Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- involves its interaction with molecular targets and pathways in various systems. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The compound’s unique structure allows it to participate in specific chemical reactions, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stannane (SnH_4): A simpler tin hydride with different properties and applications.
Tributylstannane (Bu_3SnH): An organotin compound with distinct reactivity and uses.
Methane (CH_4): A carbon analogue with similar tetrahedral geometry but different chemical behavior.
Uniqueness
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
90886-11-6 |
|---|---|
Formule moléculaire |
C9H22Sn2 |
Poids moléculaire |
367.69 g/mol |
Nom IUPAC |
trimethyl(2-trimethylstannylprop-2-enyl)stannane |
InChI |
InChI=1S/C3H4.6CH3.2Sn/c1-3-2;;;;;;;;/h1-2H2;6*1H3;; |
Clé InChI |
YKBDWYFGTDVFFX-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)CC(=C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


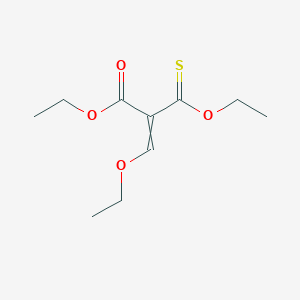
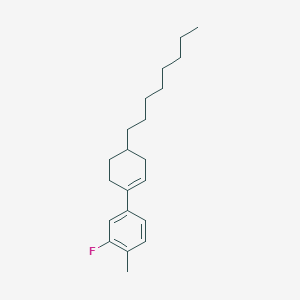

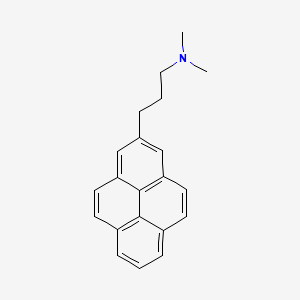
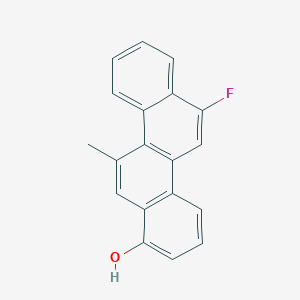
![S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14353168.png)
![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
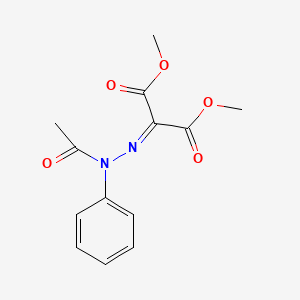
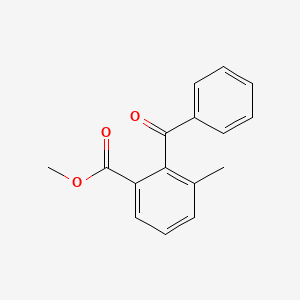
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)
